Diisopropylphosphate

Übersicht

Beschreibung

Diisopropylphosphate (DFP) is a chemical compound that has been extensively studied due to its inhibitory effects on various enzymes, particularly esterases such as cholinesterase and chymotrypsin. It is known for its ability to form stable covalent bonds with serine residues in the active sites of these enzymes, rendering them inactive. This property has led to its use in toxicological studies as a surrogate for organophosphorus nerve agents . DFP has also been used to investigate the mechanism of enzyme action and to study the structure and function of proteins .

Synthesis Analysis

The synthesis of DFP has been a subject of interest due to its importance in research and potential applications. A recent study has identified an efficient route for synthesizing high-purity DFP, which showed significant stability over time when stored at low temperatures. This synthesis route is preferable over commercial sources, which tend to degrade, especially when stored at higher temperatures such as 4°C .

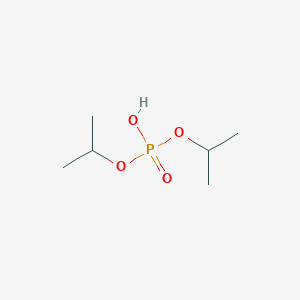

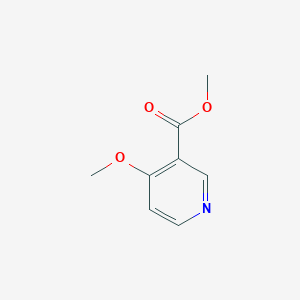

Molecular Structure Analysis

The molecular structure of DFP has been characterized through various spectroscopic methods. Studies have confirmed the formation of diisopropylphosphate as a decomposition product of isoflurophate, and its structure has been confirmed using IR, NMR, and mass spectrometry. These analyses have provided detailed insights into the molecular conformation and the nature of the bonds within the compound .

Chemical Reactions Analysis

DFP is known to undergo hydrolysis reactions, leading to the formation of diisopropylphosphate and other products. For instance, when DFP is adsorbed in dry NaX zeolite, it undergoes an elimination reaction to form propene and a framework-bound isopropyl phosphorofluoridate ion. In the presence of water, DFP is hydrolyzed to form isopropanol and isopropyl hydrogen phosphate . Additionally, DFP can be degraded safely by adding NaOH, which leads to its complete degradation without producing mutagenic byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DFP are closely related to its stability and reactivity. Studies have shown that DFP is volatile and highly toxic, with its stability being significantly affected by storage conditions. It is recommended to store DFP at temperatures at or below -10°C in air-tight, non-glass containers to prevent degradation. Glass containers may accelerate degradation due to hydrofluoric acid generated from the hydrolysis of DFP attacking the silica in the glass . The degradation process and its kinetics are important considerations for the safe handling and storage of DFP.

Wissenschaftliche Forschungsanwendungen

Synthesis and Storage Stability

Diisopropylphosphate, often a degradation product of Diisopropylfluorophosphate (DFP), is noteworthy in the field of toxicological studies due to its role as an acetylcholinesterase inhibitor. Research highlights the need for efficient synthesis routes and stable storage conditions to maintain the integrity of DFP. Studies have shown that DFP undergoes significant degradation at certain temperatures and storage conditions, implicating the importance of temperature control and the use of non-glass, airtight containers to minimize degradation, with diisopropylphosphate emerging as a major degradation product (Heiss et al., 2016).

Volatility and Cross-Contamination Concerns

In experimental settings, the volatile nature of diisopropylphosphate-related compounds, specifically DFP, poses challenges, such as cross-contamination in multi-well experimental setups. This aspect is crucial in toxicological studies, where accurate measurement of exposure and effects is vital. It's been observed that DFP can volatilize and cross-contaminate neighboring wells in 96-well plate setups, potentially skewing the results of toxicity studies (Mundy et al., 2021).

Impact on Microtubule Motility

Diisopropylphosphate and its analogs have been studied for their effects on cellular components, such as microtubules. These studies are pivotal in understanding the mechanistic actions of organophosphates on cellular transport mechanisms, which can have broader implications in understanding nerve agent effects and developing countermeasures (Gearhart et al., 2007).

Chemical Reactions with Zeolites

The reactivity of diisopropylphosphate-related compounds like DFP with materials like zeolites is of interest in the field of materials science and catalysis. Understanding these interactions can lead to insights into the degradation mechanisms of organophosphates and the development of materials for decontamination or catalysis applications (Kanyi et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Eigenschaften

IUPAC Name |

dipropan-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167060 | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylphosphate | |

CAS RN |

1611-31-0 | |

| Record name | Diisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

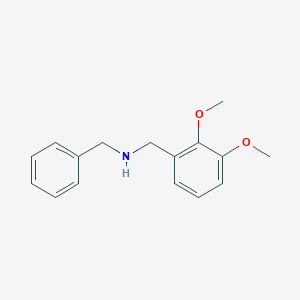

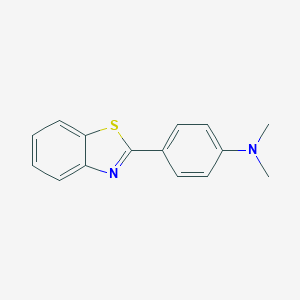

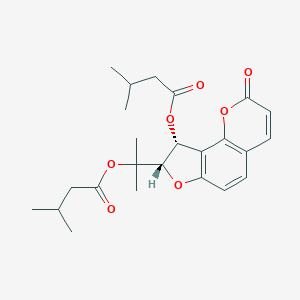

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)